REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[CH:9][CH:8]=[CH:7]2.ClCCl.[OH:15]O>C[Re](=O)(=O)=O.[O-2].[O-2].[Mn+4]>[OH:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N+:10]([O-:15])=[CH:9][CH:8]=[CH:7]2 |f:4.5.6|
|
Name
|
|
Quantity
|
59.74 g
|
Type
|
reactant
|
Smiles
|
OC=1C=CC=C2C=CC=NC12
|
Name
|
|
Quantity
|
350 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
82.2 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0.52 g
|
Type
|
catalyst
|
Smiles
|
C[Re](=O)(=O)=O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0.32 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[Mn+4]
|
Control Type
|
AMBIENT
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at ambient temperature (25° C.) for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture is stirred for 1 h 30
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase is extracted with dichloromethane (2×200 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=CC=C2C=CC=[N+](C12)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 64 g | |
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |